![molecular formula C7H8O4 B13835565 2-Furancarboxylicacid,tetrahydro-2-methyl-4-methylene-5-oxo-,(2R)-(9CI)](/img/structure/B13835565.png)
2-Furancarboxylicacid,tetrahydro-2-methyl-4-methylene-5-oxo-,(2R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboxylicacid,tetrahydro-2-methyl-4-methylene-5-oxo-,(2R)-(9CI) is a complex organic compound with a unique structure that includes a furan ring, a carboxylic acid group, and several other functional groups
Vorbereitungsmethoden
The synthesis of 2-Furancarboxylicacid,tetrahydro-2-methyl-4-methylene-5-oxo-,(2R)-(9CI) typically involves multiple steps, including the formation of the furan ring and the introduction of the carboxylic acid group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization reactions: These are used to form the furan ring.
Oxidation reactions: These introduce the carboxylic acid group.
Industrial production methods: Often involve catalytic processes and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-Furancarboxylicacid,tetrahydro-2-methyl-4-methylene-5-oxo-,(2R)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction can further oxidize the compound, potentially forming new functional groups.
Reduction: This reaction can reduce certain functional groups within the compound.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Furancarboxylicacid,tetrahydro-2-methyl-4-methylene-5-oxo-,(2R)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Furancarboxylicacid,tetrahydro-2-methyl-4-methylene-5-oxo-,(2R)-(9CI) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the context, but common targets include enzymes and receptors. The compound’s unique structure allows it to interact with these targets in specific ways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
2-Furancarboxylicacid,tetrahydro-2-methyl-4-methylene-5-oxo-,(2R)-(9CI) can be compared with other similar compounds, such as:
Furancarboxylic acids: These compounds share the furan ring and carboxylic acid group but may differ in other functional groups.
Tetrahydrofuran derivatives: These compounds share the tetrahydrofuran ring but may have different substituents.
Methylene-substituted compounds: These compounds share the methylene group but may have different ring structures. The uniqueness of 2-Furancarboxylicacid,tetrahydro-2-methyl-4-methylene-5-oxo-,(2R)-(9CI) lies in its specific combination of functional groups and its stereochemistry, which can lead to distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H8O4 |
---|---|
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
methyl (2R)-4-methylidene-5-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C7H8O4/c1-4-3-5(7(9)10-2)11-6(4)8/h5H,1,3H2,2H3/t5-/m1/s1 |
InChI-Schlüssel |
BUCSLIPAHYDPNT-RXMQYKEDSA-N |
Isomerische SMILES |
COC(=O)[C@H]1CC(=C)C(=O)O1 |
Kanonische SMILES |
COC(=O)C1CC(=C)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.